molecular formula C11H10ClN B1619931 7-Chloro-2,4-dimethylquinoline CAS No. 88499-96-1

7-Chloro-2,4-dimethylquinoline

Cat. No. B1619931
CAS RN: 88499-96-1
M. Wt: 191.65 g/mol
InChI Key: ZUQZYIPMTITDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,4-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 7-Chloro-2,4-dimethylquinoline has been described in several papers . An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2,4-dimethylquinoline is represented by the SMILES string Cc1cc(C)c2ccc(Cl)cc2n1 . The InChI key for this compound is ZUQZYIPMTITDFX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions . As a result, it can be replaced selectively to form derivatives at that position .

Scientific Research Applications

1. Synthesis and Cytotoxic Evaluation

7-Chloro-2,4-dimethylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds with this structure have shown promise as models for antitumor drugs, particularly due to their selective cytotoxicity against tumor cells while exhibiting low unspecific cytotoxicity (Kouznetsov et al., 2016).

2. Antibacterial Quinolines Synthesis

This compound has been used in the synthesis of antibacterial quinolines. Specific derivatives have shown significant antibacterial activity, which was enhanced by microwave-assisted synthesis on alumina (Kidwai et al., 2000).

3. Antioxidative or Prooxidative Effects

Studies have explored the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives on erythrocyte hemolysis. The findings indicate potential applications in modifying oxidative stress responses in biological systems (Liu et al., 2002).

4. Synthesis and Cytotoxicity of 4-Aminoquinoline Derivatives

4-Aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines have been evaluated for cytotoxic effects on breast tumor cell lines, suggesting potential applications in cancer treatment (Zhang et al., 2007).

5. Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde

Research on the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde and its derivatives highlights its importance in industrial and medical applications, particularly in the development of analytical reagents, pharmaceutical substances, and potential anticancer agents (Aydemir & Kaban, 2018).

6. Formation of Supramolecular Assemblies

The 7-amino-2,4-dimethylquinolinium salts form three-dimensional supramolecular networks, displaying strong luminescence sensitive to anion species. These findings are relevant to the development of luminescent materials and sensors (Su et al., 2012).

7. Synthesis of 4-Arylselanyl-7-Chloroquinolines as Acetylcholinesterase Inhibitors

4-Arylselanyl-7-chloroquinolines, synthesized through an alternative method, have been evaluated as acetylcholinesterase inhibitors, showing potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 7-Chloro-2,4-dimethylquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 , and the precautionary statements include P280 - P305 + P351 + P338 .

Future Directions

Quinoline motifs, such as 7-Chloro-2,4-dimethylquinoline, continue to be of interest in drug discovery programs due to their broad spectrum of bio-responses . They are still being applied to create compounds with wide-ranging pharmacological activities . Therefore, the future directions for 7-Chloro-2,4-dimethylquinoline likely involve further exploration of its potential applications in medicinal and industrial chemistry.

properties

IUPAC Name

7-chloro-2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQZYIPMTITDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345604
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

88499-96-1
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88499-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,4-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,4-dimethylquinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-2,4-dimethylquinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-2,4-dimethylquinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-2,4-dimethylquinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-2,4-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.